Cas no 184044-09-5 (Benzyl Piperidin-2-ylmethylcarbamate Hydrochloride)

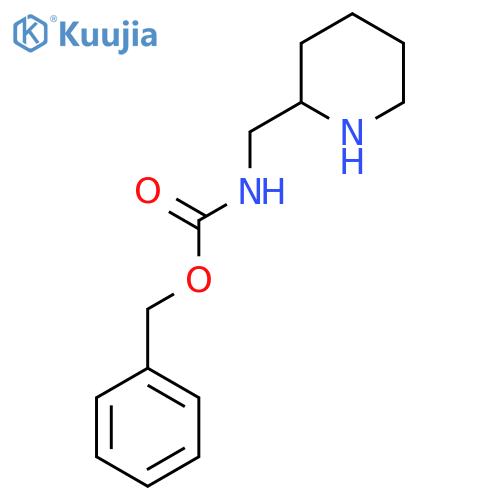

184044-09-5 structure

商品名:Benzyl Piperidin-2-ylmethylcarbamate Hydrochloride

CAS番号:184044-09-5

MF:C14H20N2O2

メガワット:248.320803642273

MDL:MFCD11101379

CID:66247

PubChem ID:45072214

Benzyl Piperidin-2-ylmethylcarbamate Hydrochloride 化学的及び物理的性質

名前と識別子

-

- Benzyl piperidine-2-ylmethylcarbamate

- Piperidine-2-ylmethylcarbamic acid benzyl ester

- benzyl N-(piperidin-2-ylmethyl)carbamate

- 2-(CBZ-AMINOMETHYL)-PIPERIDINE

- benzyl piperidin-2-ylmethylcarbamate

- PIPERIDIN-2-YLMETHYL-CARBAMIC ACID BENZYL ESTER

- 2-CBZ-aMinoMethyl piperidine-HCl

- benzyl methyl(piperidin-2-yl)carbamate

- benzyl piperidin-2-ylmethylcarbamate hydrochloride

- PIPERIDIN-2-YLMETHYL-CARBAMIC ACID BENZYL ESTER-HC,L

- AKOS007930525

- AB39209

- METHYL3-[(2,4-DICHLOROBENZYL)OXY]BENZENECARBOXYLATE

- benzyl(piperidin-2-ylmethyl)carbamate

- 184044-09-5

- A25830

- Piperidin-2-ylmethylcarbamic acid benzyl ester

- FT-0652003

- DTXSID00662460

- AM100427

- Benzyl [(piperidin-2-yl)methyl]carbamate

- benzyl (piperidin-2-ylmethyl)carbamate

- DB-065457

- G68113

- Benzyl Piperidin-2-ylmethylcarbamate Hydrochloride

-

- MDL: MFCD11101379

- インチ: InChI=1S/C14H20N2O2/c17-14(16-10-13-8-4-5-9-15-13)18-11-12-6-2-1-3-7-12/h1-3,6-7,13,15H,4-5,8-11H2,(H,16,17)

- InChIKey: BHVZGRBXEXJUCP-UHFFFAOYSA-N

- ほほえんだ: N1CCCCC1CNC(=O)OCC1C=CC=CC=1

計算された属性

- せいみつぶんしりょう: 248.15200

- どういたいしつりょう: 248.152477885g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 18

- 回転可能化学結合数: 5

- 複雑さ: 252

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 50.4Ų

- 疎水性パラメータ計算基準値(XlogP): 1.9

じっけんとくせい

- PSA: 50.36000

- LogP: 2.77460

Benzyl Piperidin-2-ylmethylcarbamate Hydrochloride セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

Benzyl Piperidin-2-ylmethylcarbamate Hydrochloride 税関データ

- 税関コード:2933399090

- 税関データ:

中国税関番号:

2933399090概要:

2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Benzyl Piperidin-2-ylmethylcarbamate Hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B705283-50mg |

Benzyl Piperidin-2-ylmethylcarbamate Hydrochloride |

184044-09-5 | 50mg |

$ 50.00 | 2022-06-06 | ||

| TRC | B705283-500mg |

Benzyl Piperidin-2-ylmethylcarbamate Hydrochloride |

184044-09-5 | 500mg |

$ 320.00 | 2022-06-06 | ||

| Chemenu | CM133478-5g |

benzyl (piperidin-2-ylmethyl)carbamate |

184044-09-5 | 95% | 5g |

$1122 | 2021-08-05 | |

| 1PlusChem | 1P007T0O-100mg |

Benzyl (piperidin-2-ylmethyl)carbamate |

184044-09-5 | 95% | 100mg |

$115.00 | 2024-06-18 | |

| Ambeed | A163429-100mg |

Benzyl (piperidin-2-ylmethyl)carbamate |

184044-09-5 | 95% | 100mg |

$80.0 | 2024-07-28 | |

| Aaron | AR007T90-100mg |

Benzyl (piperidin-2-ylmethyl)carbamate |

184044-09-5 | 95% | 100mg |

$89.00 | 2025-02-13 | |

| Chemenu | CM133478-1g |

benzyl (piperidin-2-ylmethyl)carbamate |

184044-09-5 | 95% | 1g |

$281 | 2023-01-19 | |

| Chemenu | CM133478-1g |

benzyl (piperidin-2-ylmethyl)carbamate |

184044-09-5 | 95% | 1g |

$281 | 2021-08-05 | |

| eNovation Chemicals LLC | K02014-5G |

PIPERIDIN-2-YLMETHYL-CARBAMIC ACID BENZYL ESTER-HCl |

184044-09-5 | >97% | 5g |

$450 | 2023-09-04 | |

| A2B Chem LLC | AD63400-250mg |

Benzyl (piperidin-2-ylmethyl)carbamate |

184044-09-5 | 95% | 250mg |

$99.00 | 2024-01-02 |

Benzyl Piperidin-2-ylmethylcarbamate Hydrochloride 関連文献

-

Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923

-

Jiaqin Yang,Lifang Jiao,Taihong Wang,Jiabiao Lian,Xiaochuan Duan,Wenjun Zheng Dalton Trans., 2011,40, 10100-10108

-

Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982

184044-09-5 (Benzyl Piperidin-2-ylmethylcarbamate Hydrochloride) 関連製品

- 711002-74-3(Benzyl 3-aminopiperidine-1-carboxylate)

- 1131594-94-9(3-Ethylamino-piperidine-1-carboxylic Acid Benzyl Ester)

- 811842-18-9(1-Cbz-2-Aminomethylpiperidine)

- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)

- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)

- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)

- 2241337-84-6(Bemnifosbuvir hemisulfate)

- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)

- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)

- 2227884-74-2(rac-(1R,2R)-2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:184044-09-5)Benzyl Piperidin-2-ylmethylcarbamate Hydrochloride

清らかである:99%

はかる:1g

価格 ($):326.0